11-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
11-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. The compound features a unique fusion of benzene, chromene, and oxazine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxycoumarin with formaldehyde and amines in the presence of a catalyst like TiO2 nanopowder in ethanol can yield the desired oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
11-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reactive sites.
Substitution: Common in aromatic compounds, where hydrogen atoms can be replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the aromatic ring.
Scientific Research Applications
11-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 11-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
- 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one
Uniqueness
What sets 11-methyl-3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart from similar compounds is its unique fusion of benzene, chromene, and oxazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
11-methyl-3-[(4-methylphenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C24H21NO3/c1-15-7-9-17(10-8-15)12-25-13-20-21(27-14-25)11-16(2)22-18-5-3-4-6-19(18)24(26)28-23(20)22/h3-11H,12-14H2,1-2H3 |
InChI Key |
RLHXRKFGMHBBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C(C=C(C4=C3OC(=O)C5=CC=CC=C54)C)OC2 |
Origin of Product |
United States |
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